2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
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Overview
Description
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities and study their interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential candidate for therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-[4-(dimethylamino)phenyl]-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: This compound has a similar dimethylamino group and hydroxyl group but differs in the core structure.
Bis[4-(dimethylamino)phenyl]methanone: Shares the dimethylamino phenyl groups but has a simpler structure with a central methanone group.
Properties
Molecular Formula |
C29H31N3O4 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H31N3O4/c1-29(36)18-23(33)25(27(34)30-20-10-6-4-7-11-20)24(19-14-16-22(17-15-19)32(2)3)26(29)28(35)31-21-12-8-5-9-13-21/h4-17,24-26,36H,18H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
JZDQPFMNHKCXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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